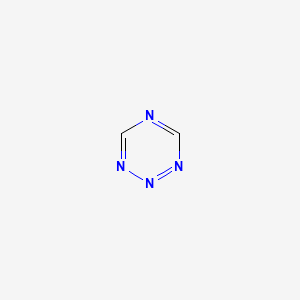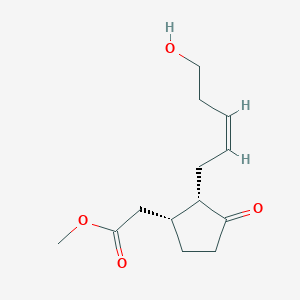
Methyl tuberonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl tuberonate is a methyl ester derived from tuberonic acid. It has a role as a plant metabolite. It is a methyl ester, a member of cyclopentanones, a primary alcohol and a homoallylic alcohol. It derives from a tuberonic acid.
Applications De Recherche Scientifique
Antioxidant Activities and Glycoside Isolation
- Methyl tuberonate, identified in sage (Salvia officinalis L.), has been studied for its antioxidant properties. The compound, along with other glycosides isolated from sage, exhibited significant DPPH free radical scavenging activity, indicating its potential as a natural antioxidant (Wang et al., 2000).
Synthesis and Crystal Growth in Chemistry
- Research involving molten methylboronic acid has led to the development of new chemical structures, highlighting the role of methyl groups (related to methyl tuberonate) in creating unique structural properties in compounds like uranium and neptunium boronates (Wang et al., 2010).
Neuropharmacology and Microglial Cell Dynamics
- Bisphosphonates, chemically related to methyl tuberonate, have been explored for their impact on microglial cells in the brain. Studies have shown that compounds like clodronate can influence microglial activation, which is vital in understanding neuroinflammation and CNS pathologies (Kohl et al., 2003).
Bone Health and Bisphosphonates
- The development of bisphosphonates, a class of drugs associated with methyl tuberonate, has been significant in treating bone disorders. Research has shown how small structural changes in these compounds, like adding methyl groups, can dramatically enhance their potency (Widler et al., 2002).
Catalytic and Synthetic Applications
- Methyl tuberonate-related compounds have been used in palladium-catalyzed methylation, demonstrating the versatility of these compounds in synthetic chemistry and their potential for late-stage derivatization of biologically active compounds (Haydl & Hartwig, 2019).
Metabolic Pathway Analysis
- Methyl tuberonate derivatives like 12-hydroxyjasmonate have been identified in plant signaling molecules, playing a crucial role in plant defense responses and developmental processes. The study of these compounds furthers our understanding of plant biology and metabolism (Gidda et al., 2003).
Propriétés
Formule moléculaire |
C13H20O4 |
|---|---|
Poids moléculaire |
240.29 g/mol |
Nom IUPAC |
methyl 2-[(1R,2S)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate |
InChI |
InChI=1S/C13H20O4/c1-17-13(16)9-10-6-7-12(15)11(10)5-3-2-4-8-14/h2-3,10-11,14H,4-9H2,1H3/b3-2-/t10-,11+/m1/s1 |
Clé InChI |
XCZTYYQNVNLGKI-UZAOFVRNSA-N |
SMILES isomérique |
COC(=O)C[C@H]1CCC(=O)[C@H]1C/C=C\CCO |
SMILES canonique |
COC(=O)CC1CCC(=O)C1CC=CCCO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-Methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol](/img/structure/B1252086.png)
![(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B1252088.png)
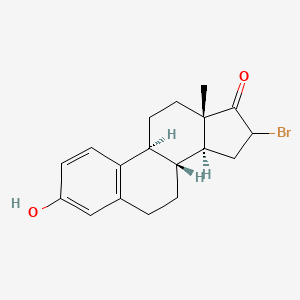

![2-[4-[(3R,7R,8R,9S,10S,12S,13R,14S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetic acid](/img/structure/B1252092.png)

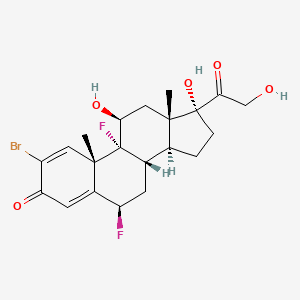
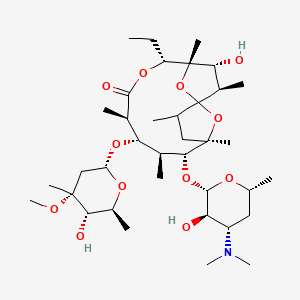
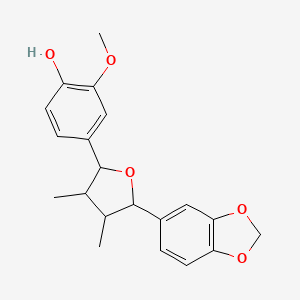
![[(3Ar,4S,6aR,8S,9R,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] 3-chloro-2-hydroxy-2-methylpropanoate](/img/structure/B1252103.png)


![6-[(4-Aminobenzene-1-sulfonyl)amino]hexanoic acid](/img/structure/B1252109.png)
